molecular formula C9H19NO2 B1623687 (R)-tert-Butyl 2-amino-3-methylbutanoate CAS No. 21691-52-1

(R)-tert-Butyl 2-amino-3-methylbutanoate

Cat. No.: B1623687
CAS No.: 21691-52-1
M. Wt: 173.25 g/mol
InChI Key: RJBVJBGFJIHJSZ-SSDOTTSWSA-N
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Description

(R)-tert-Butyl 2-amino-3-methylbutanoate is a chiral ester derivative of the branched-chain amino acid 2-amino-3-methylbutanoic acid (valine analog). The compound features:

  • A tert-butyl ester group at the carboxylate position, which enhances steric protection and lipophilicity.
  • An (R)-configuration at the α-carbon bearing the amino group, critical for enantioselective synthesis or biological activity.
  • A methyl branch at the β-carbon (C3), influencing steric and electronic properties.

This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the production of peptidomimetics or prodrugs. The tert-butyl group improves solubility in organic solvents and stabilizes the molecule against hydrolysis during reactions .

Properties

CAS No.

21691-52-1

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-3-methylbutanoate

InChI

InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3/t7-/m1/s1

InChI Key

RJBVJBGFJIHJSZ-SSDOTTSWSA-N

SMILES

CC(C)C(C(=O)OC(C)(C)C)N

Isomeric SMILES

CC(C)[C@H](C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)N

sequence

V

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Pharmaceutical Intermediates
    • (R)-tert-Butyl 2-amino-3-methylbutanoate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics make it suitable for the development of various bioactive compounds, particularly in the synthesis of amino acids and peptide derivatives .
  • Synthesis of Antiviral Agents
    • Recent studies have indicated that derivatives of this compound can be employed in the synthesis of antiviral drugs, particularly those targeting influenza viruses. The compound's ability to serve as a building block for more complex structures enhances its relevance in antiviral research .
  • Chiral Auxiliary in Asymmetric Synthesis
    • The compound is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This property is crucial in the pharmaceutical industry, where the efficacy and safety of drugs can depend on their stereochemistry .

Biological Applications

  • Biological Activity
    • Research has shown that this compound exhibits biological activity that can be harnessed in drug development. Its derivatives have been studied for their potential anti-inflammatory and anti-cancer properties, making it a valuable compound in medicinal chemistry .
  • Protein Interaction Studies
    • The compound has been utilized in studies focusing on protein interactions and enzyme inhibition, contributing to the understanding of biochemical pathways and potential therapeutic targets .
  • Antiviral Drug Development
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited influenza virus replication in vitro. The research highlighted the compound's potential as a lead structure for developing new antiviral therapies .
  • Asymmetric Synthesis Research
    • In another study, researchers successfully utilized this compound as a chiral auxiliary to synthesize a range of biologically active compounds with high enantiomeric excess. This application underscores its importance in producing pharmaceuticals with desired stereochemical configurations .

Comparison with Similar Compounds

tert-Butyl (3R)-3-Amino-5-methylhexanoate

Key Structural Differences :

  • Chain length: Hexanoate (6-carbon backbone) vs. butanoate (4-carbon backbone) in the target compound.
  • Amino group position: C3 vs. C2.
  • Methyl branch : At C5 vs. C3.

Property Implications :

  • Synthetic Utility : The extended chain may facilitate interactions with hydrophobic enzyme pockets or synthetic catalysts. Catalog listings suggest its use in peptide modifications .
Property (R)-tert-Butyl 2-amino-3-methylbutanoate tert-Butyl (3R)-3-Amino-5-methylhexanoate
Molecular Formula C₉H₁₉NO₂ C₁₁H₂₁NO₂
Molecular Weight (g/mol) 173.26 199.29
Solubility (Predicted) Moderate in organic solvents High in organic solvents, low in water

(S)-[(2R,3R,11bR)-...] 2-Amino-3-methylbutanoate Di(4-methylbenzenesulfonate)

Key Structural Differences :

  • Counterion : Tosylate salt vs. tert-butyl ester.
  • Stereochemistry : Complex polycyclic structure with multiple chiral centers vs. the simpler valine analog.

Property Implications :

  • Solubility : The tosylate salt form increases water solubility, aiding purification and formulation.
  • Stability : Ionic forms may exhibit higher crystallinity and thermal stability compared to neutral esters.
  • Application: Used in the synthesis of alkaloid derivatives, as noted in patent literature for central nervous system-targeting drugs .
Property This compound Tosylate Salt Derivative
Physical State Liquid or low-melting solid Crystalline solid
Solubility Lipophilic High aqueous solubility
Synthetic Role Intermediate Final drug salt or purification intermediate

Enantiomeric Comparison: (S)-tert-Butyl 2-amino-3-methylbutanoate

Key Difference : Opposite configuration at the α-carbon.
Implications :

  • Biological Activity : Enantiomers may exhibit divergent interactions with chiral biological targets (e.g., enzymes or receptors).
  • Synthetic Challenges : Resolution techniques (e.g., chiral chromatography) are required to separate enantiomers.

Research Findings and Trends

  • Steric Effects : The tert-butyl group in the target compound reduces hydrolysis rates compared to methyl or benzyl esters, as observed in peptide-coupling reactions .
  • Salt vs. Ester Forms : Tosylate salts () are favored in drug formulations for bioavailability, while esters serve as transient protecting groups .

Q & A

Q. Q: What are the recommended synthetic routes for preparing (R)-tert-Butyl 2-amino-3-methylbutanoate with high enantiomeric purity?

A: The compound is typically synthesized via asymmetric hydrogenation or enzymatic resolution. For example, enzymatic methods using lipases or esterases can resolve racemic mixtures by selectively hydrolyzing one enantiomer. Post-synthesis, chiral HPLC (e.g., using Chiralpak® AD-H columns) is critical to confirm enantiomeric excess (ee) ≥98%. Ensure inert conditions during synthesis to prevent racemization, especially at the stereogenic center .

Q. Q: How should this compound be stored to maintain stability during peptide synthesis?

A: Store the compound at ≤-20°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Avoid exposure to moisture, as the Boc-protected amine is sensitive to acidic or basic conditions. Pre-dry solvents (e.g., DMF or DCM) over molecular sieves before use in coupling reactions .

Advanced Mechanistic Studies

Q. Q: How can researchers investigate the role of steric effects in the reactivity of this compound during peptide coupling?

A: Conduct kinetic studies using varying coupling agents (e.g., HATU vs. DCC) and monitor reaction rates via 19F^{19}\text{F} NMR if fluorinated derivatives are used. Computational modeling (DFT) can predict steric hindrance around the α-carbon. Compare yields and diastereomer formation under different conditions to map steric vs. electronic influences .

Contradictions in Reaction Outcomes

Q. Q: How to resolve contradictions in reported yields for Boc-deprotection of this compound?

A: Variability arises from differences in deprotection agents (TFA vs. HCl/dioxane) and reaction times. Optimize by:

Titration : Use 20% TFA in DCM with 1% triisopropylsilane (TIPS) as a scavenger.

Monitoring : Track deprotection via LC-MS at 10-minute intervals.

Temperature Control : Maintain 0°C to minimize side reactions. Cross-validate with literature using identical conditions .

Biochemical Pathway Modulation

Q. Q: How can this compound be used to study enzyme-substrate interactions in peptide-modifying enzymes?

A: Incorporate the compound into model peptides to probe the active site specificity of proteases or transferases. Use fluorescence polarization assays with labeled substrates to measure binding affinities (KdK_d). Compare kinetic parameters (kcat/Kmk_{cat}/K_m) with non-methylated analogs to assess steric effects on catalysis .

Safety and Hazard Mitigation

Q. Q: What safety protocols are essential when handling this compound in large-scale reactions?

A: Despite no classified hazards (GHS), follow standard precautions:

  • Use explosion-proof equipment in ventilated fume hoods.
  • Ground glassware to prevent static discharge during transfers.
  • Equip labs with spill kits containing vermiculite for neutralization. Reference SDS guidelines for structurally related tert-butyl compounds for emergency protocols .

Advanced Analytical Troubleshooting

Q. Q: How to address baseline separation challenges in chiral analysis of this compound?

A: If HPLC fails, employ supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralcel® OD-H). Adjust CO2_2/co-solvent ratios (e.g., methanol with 0.1% diethylamine) to improve resolution. Validate with spiked racemic samples to confirm method robustness .

Applications in Drug Discovery

Q. Q: What strategies enhance the bioavailability of peptides containing this compound?

A: Modify adjacent residues to balance lipophilicity (e.g., replace polar groups with tert-butyl esters). Use in silico tools (e.g., SwissADME) to predict logP and solubility. Validate with in vitro Caco-2 permeability assays and compare with control peptides lacking the methylbutanoate moiety .

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